6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid
Description
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS: 1404480-51-8) is a heterocyclic compound with a fused imidazole and pyrazine core. Its molecular formula is C₇H₄BrN₃O₂, and molecular weight is 242.03 g/mol . The pyrazine ring contributes to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitution and metal-catalyzed coupling reactions. This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing peptidomimetics and enzyme inhibitors . Storage requires protection from light and maintenance at 2–8°C under inert conditions .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKPBMTPAECIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine-3-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid is primarily researched for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds containing the imidazo[1,2-a]pyrazine structure exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of this compound demonstrated selective inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Properties : This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the bromine substitution enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .
Material Science Applications
In material science, this compound is utilized for:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to efficient charge transport in these devices .
Analytical Chemistry Applications
The compound is also significant in analytical chemistry:
- Chromatographic Techniques : It serves as a standard reference material in high-performance liquid chromatography (HPLC) due to its well-defined chemical structure and stability under various conditions. Its purity and reproducibility make it an ideal candidate for method validation in analytical laboratories .
Data Table of Applications
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as new cancer therapies.
- Antimicrobial Research : In a study published in Antibiotics, researchers synthesized several derivatives of this compound and assessed their antibacterial activity. One derivative exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a scaffold for new antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding interactions with target proteins, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure (imidazo-pyrazine vs. imidazo-pyridine), substituent positions , and functional groups . Key differences in physicochemical properties, reactivity, and applications are summarized below.
Structural and Functional Group Comparisons
Table 1: Comparative Analysis of Key Compounds
Biological Activity
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its structure features a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, which significantly influences its biological activity and potential applications in medicinal chemistry and material science .
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- CAS Number : 1404480-51-8
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom and the carboxylic acid group facilitate binding interactions with proteins, influencing enzyme activities and receptor interactions. This compound may act as an inhibitor or modulator in several biochemical pathways .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit antimicrobial properties. For instance, various derivatives have been tested for their efficacy against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Potential
This compound has also been explored for its anticancer properties. Studies have shown that compounds within this class can inhibit cancer cell proliferation in vitro. For example, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and HepG2 cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Research conducted on similar imidazo compounds revealed their ability to modulate inflammatory responses in vitro, suggesting that this compound may possess similar properties .
Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study by Uslu Kobak et al. (2022) evaluated the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives. Among them, specific derivatives showed IC50 values in the micromolar range against HCT116 cells, indicating significant anticancer potential. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds derived from imidazo frameworks. The results indicated that these compounds could effectively reduce leukocyte activation in vitro, suggesting a mechanism through which they may exert their anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid, and how can reaction intermediates be optimized?
- Methodology : The compound can be synthesized via cyclocondensation or coupling reactions. For example, brominated imidazo-pyrazine precursors (e.g., 8-chloro-3-iodoimidazo[1,2-a]pyrazine) are functionalized using carbodiimide-based coupling agents like EDCl to introduce carboxylic acid groups . Key intermediates, such as brominated pyridine derivatives, are synthesized by reacting chloromethylpyridines with hydrazides or isothiocyanates in basic aqueous conditions . Optimization involves adjusting reaction temperatures (80–100°C), stoichiometric ratios (1:1.2 for halide:amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves the planar heterocyclic core and confirms bromine substitution at position 6 (as in 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, with C–Br bond length ~1.89 Å) .
- NMR : NMR (DMSO-d6) shows characteristic peaks for imidazo-pyrazine protons (δ 8.2–8.9 ppm) and carboxylic acid protons (broad singlet, δ 12–13 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ m/z 283.97 for CHBrNO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced receptor affinity?
- Methodology : SAR analysis focuses on modifying the carboxylic acid moiety and bromine position. For example:
- Carboxylic acid substitution : Esterification or amidation (e.g., ethyl ester derivatives) reduces polarity, improving membrane permeability .
- Bromine replacement : Fluorine or chlorine analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid) alter steric and electronic profiles, impacting binding to targets like cannabinoid receptors (CB2 Ki values: 10–50 nM) .
- Data-driven optimization : Use binding affinity data (Table 1 in ) to correlate substituent electronegativity with CB2 selectivity (e.g., cyclohexyl groups enhance selectivity by 20-fold vs. CB1) .
Q. What computational strategies accelerate reaction design for novel derivatives?
- Methodology :
- Quantum mechanical calculations : Predict reaction pathways for bromine substitution using density functional theory (DFT) to model transition states and activation energies .
- Machine learning : Train models on existing datasets (e.g., reaction yields from ) to predict optimal conditions (solvent, catalyst) for new coupling reactions .
- Docking simulations : Screen derivatives against CB2 receptor models (PDB: 5ZTY) to prioritize synthesis of high-affinity candidates .
Q. How can contradictory data in synthetic yields or purity be resolved?
- Methodology :
- Controlled replication : Repeat reactions under inert atmospheres (N) to prevent oxidative byproducts .
- Advanced analytics : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that HPLC-UV may miss .
- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature vs. catalyst loading) causing yield discrepancies between studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
